molecular formula C6H13NO3 B8572824 acetic acid;morpholine CAS No. 25151-42-2

acetic acid;morpholine

Cat. No.: B8572824
CAS No.: 25151-42-2
M. Wt: 147.17 g/mol
InChI Key: MIJRUQYZDSEMBD-UHFFFAOYSA-N
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Description

acetic acid;morpholine is a chemical compound formed by the combination of morpholine and acetic acid in a 1:1 molar ratio. Morpholine is a heterocyclic amine with both amine and ether functional groups, making it a versatile compound in various chemical reactions. Acetate, derived from acetic acid, is a common anion in organic chemistry. The combination of these two components results in a compound with unique properties and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

acetic acid;morpholine can be synthesized through the reaction of morpholine with acetic acid. The reaction typically involves mixing equimolar amounts of morpholine and acetic acid, followed by heating to facilitate the formation of the acetate salt. The reaction can be represented as follows:

C4H9NO+CH3COOHC4H9NOH+CH3COO\text{C}_4\text{H}_9\text{NO} + \text{CH}_3\text{COOH} \rightarrow \text{C}_4\text{H}_9\text{NOH}^+\text{CH}_3\text{COO}^- C4​H9​NO+CH3​COOH→C4​H9​NOH+CH3​COO−

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting solution is then cooled, and the product is isolated by crystallization or evaporation of the solvent.

Industrial Production Methods

In industrial settings, the production of morpholine, acetate (1:1) involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

acetic acid;morpholine undergoes various chemical reactions, including:

    Oxidation: Morpholine can be oxidized to form N-oxide derivatives.

    Reduction: The acetate component can be reduced to ethanol under specific conditions.

    Substitution: The amine group in morpholine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of morpholine.

    Reduction: Ethanol and morpholine.

    Substitution: Various substituted morpholine derivatives depending on the reagent used.

Scientific Research Applications

acetic acid;morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized as a corrosion inhibitor, solvent, and intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of morpholine, acetate (1:1) depends on its application. In biological systems, morpholine can interact with enzymes and proteins, affecting their function. For example, morpholine derivatives have been shown to inhibit cholinesterase enzymes, which play a role in neurotransmission. The acetate component can act as a source of acetate ions, which are involved in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine, acetate (11): Similar structure but with a piperidine ring instead of morpholine.

    Pyrrolidine, acetate (11): Contains a pyrrolidine ring, differing in ring size and nitrogen positioning.

    Thiomorpholine, acetate (11): Contains a sulfur atom in the ring, altering its chemical properties.

Uniqueness

acetic acid;morpholine is unique due to the presence of both amine and ether functional groups in the morpholine ring, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring both nucleophilic and electrophilic characteristics.

Properties

CAS No.

25151-42-2

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

acetic acid;morpholine

InChI

InChI=1S/C4H9NO.C2H4O2/c1-3-6-4-2-5-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4)

InChI Key

MIJRUQYZDSEMBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COCCN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a suspension of 1.0 g(0.00186 mole) of 4-[NG -nitro-N2 -(6,7-dimethoxy-2-naphthalenesulfonyl)-L-arginyl]morpholine and 0.1 g of palladium black in 30 ml of ethanol and 10 ml of acetic acid was passed hydrogen gas for 60 hours at room temperature. Upon completion of the reaction, the catalyst was filtered off, and the solvent was evaporated under reduced pressure to give a viscous oily residue, which was taken up in methanol and reprecipitated with ether to afford 4-[N2 -(6,7-dimethoxy-2-naphthalenesulfonyl)-L-arginyl] morpholine acetate in the powder form in a yield of 82%.
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82%

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